2-Benzyl-8-isopropyl-2,8-diazaspiro[4.5]decane
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Overview
Description
2-Benzyl-8-isopropyl-2,8-diazaspiro[4.5]decane is a chemical compound with the molecular formula C18H28N2. It belongs to the class of diazaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-8-isopropyl-2,8-diazaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The resulting product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-8-isopropyl-2,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are often conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-Benzyl-8-isopropyl-2,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Benzyl-8-isopropyl-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-2,8-diazaspiro[4.5]decane
- 2-Benzyl-2,8-diazaspiro[4.5]decane
- Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
2-Benzyl-8-isopropyl-2,8-diazaspiro[4.5]decane is unique due to its specific structural features, such as the presence of both benzyl and isopropyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H28N2 |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-benzyl-8-propan-2-yl-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C18H28N2/c1-16(2)20-12-9-18(10-13-20)8-11-19(15-18)14-17-6-4-3-5-7-17/h3-7,16H,8-15H2,1-2H3 |
InChI Key |
RSFWBDGZLAWATJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(CC1)CCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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